(4-Ethoxy-2-methoxyphenyl)boronic acid

説明

Fundamental Molecular Architecture

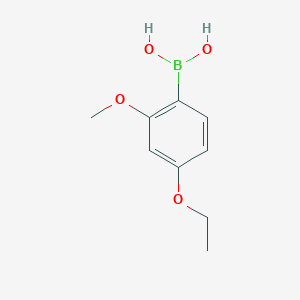

The molecular structure of (4-ethoxy-2-methoxyphenyl)boronic acid follows the characteristic trigonal planar geometry observed in most arylboronic acids. The compound possesses the molecular formula C₉H₁₃BO₄ with a molecular weight of 196.01 grams per mole. The boron center adopts a tricoordinate configuration with sp² hybridization, forming bonds with one carbon atom of the phenyl ring and two hydroxyl groups. This arrangement creates a planar CBO₂ skeleton that exhibits minimal deviation from planarity, consistent with the geometric preferences observed in related arylboronic acid derivatives.

The carbon-boron bond length in this compound is expected to fall within the typical range of 1.55-1.59 Ångstroms, which is characteristic of arylboronic acids and slightly longer than conventional carbon-carbon single bonds. The boron-oxygen bond distances are anticipated to be in the range of 1.35-1.38 Ångstroms, reflecting the strong boron-oxygen bonding interaction that contributes to the stability of the boronic acid functional group. These geometric parameters are consistent with the electronic structure of the boron center, which maintains an empty p-orbital perpendicular to the molecular plane.

Substituent Effects on Molecular Conformation

The presence of the ethoxy group at the 4-position and the methoxy group at the 2-position creates a unique electronic environment that influences the overall molecular geometry. The ethoxy substituent, connected through an ether linkage at the para position, introduces rotational flexibility through the ethyl chain while maintaining electronic conjugation with the aromatic system. The methoxy group positioned ortho to the boronic acid functionality creates potential for intramolecular interactions that may influence the preferred conformational arrangements.

Crystallographic analysis of related substituted phenylboronic acids demonstrates that the CBO₂ plane typically exhibits good coplanarity with the benzene ring, with twist angles around the carbon-boron bond generally remaining below 25 degrees. In the case of this compound, the electron-donating nature of both substituents is expected to enhance the planarity of the system through increased resonance stabilization. The methoxy group's positioning ortho to the boronic acid may introduce slight steric interactions, potentially causing minor deviations from perfect planarity.

Hydrogen Bonding Patterns and Crystalline Arrangements

Boronic acids characteristically form extensive hydrogen bonding networks in their crystalline state, and this compound is expected to follow similar patterns. The two hydroxyl groups attached to the boron center serve as both hydrogen bond donors and acceptors, facilitating the formation of dimeric structures through paired O-H···O hydrogen bonds. These intermolecular interactions typically result in the formation of eight-membered rings between adjacent molecules, creating stable dimeric units that serve as the fundamental building blocks of the crystal structure.

The presence of the methoxy oxygen atom introduces an additional hydrogen bond acceptor site that may participate in secondary intermolecular interactions. This additional coordination site can lead to the formation of extended hydrogen bonded networks that differ from those observed in unsubstituted phenylboronic acid. The ethoxy group, while primarily serving as an electron-donating substituent, may also contribute to intermolecular interactions through its terminal methyl group, potentially influencing the overall packing efficiency and crystal stability.

Structure

2D Structure

特性

IUPAC Name |

(4-ethoxy-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4/c1-3-14-7-4-5-8(10(11)12)9(6-7)13-2/h4-6,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVVZNXFUFZMPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60669990 | |

| Record name | (4-Ethoxy-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207443-48-8 | |

| Record name | (4-Ethoxy-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Procedure:

- Starting Material: 4-bromoanisole (or similar halogenated anisole derivatives).

- Reaction Conditions: Under inert atmosphere (nitrogen or argon), the aromatic halide undergoes a metal-halogen exchange using organolithium reagents like n-butyllithium at low temperatures (−78°C).

- Borylation: The lithio-intermediate reacts with trialkyl borates, such as triisopropyl borate, leading to the formation of arylboronic esters.

- Hydrolysis: Acidic workup (e.g., HCl) hydrolyzes the boronate ester to the boronic acid.

Data:

| Step | Reagents | Temperature | Yield | Reference |

|---|---|---|---|---|

| Lithiation | n-Butyllithium | −78°C | - | |

| Borylation | Triisopropyl borate | −20°C to room temp | ~88% | |

| Hydrolysis | HCl | Room temp | - |

Notes:

- The yield of the boronic acid from this route is high, often exceeding 85%.

- The process benefits from the selectivity of lithiation at the para position, especially when directed by substituents like methoxy groups.

Direct Synthesis from Phenylboronic Acid Derivatives

Another approach involves starting from phenylboronic acid derivatives, such as 4-methoxyphenylboronic acid, and converting them into the ethoxy-methoxy derivative via substitution reactions.

Procedure:

- Starting Material: 4-methoxyphenylboronic acid.

- Method: Alkylation of the phenolic hydroxyl groups with ethyl halides (e.g., ethyl bromide) under basic conditions.

- Reaction Conditions: Use of potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Notes:

- Alkylation of phenolic groups is straightforward, but controlling mono- versus di-alkylation is critical.

- This route is suitable for introducing ethoxy groups onto aromatic rings bearing boronic acids.

Flow Chemistry for Boronic Acid Synthesis

Recent advances have demonstrated the utility of flow chemistry in synthesizing boronic acids, including (4-Ethoxy-2-methoxyphenyl)boronic acid, by enabling precise control over reaction parameters and minimizing side reactions.

Procedure:

- Reagents: Aromatic halides, boron halides, and organometallic reagents.

- Method: Bromine–lithium exchange followed by transmetallation with boron halides.

- Flow Conditions: Continuous flow reactors with optimized residence times and temperature control to suppress side reactions such as protonation or butylation.

Notes:

- Flow chemistry allows for scalable and cleaner synthesis, reducing reaction times and improving yields.

Transmetallation from Aromatic Silanes or Stannanes

Transmetallation methods involve converting aromatic silanes or stannanes to boronic acids via transmetallation with boron halides, followed by hydrolysis.

Procedure:

- Starting Material: Aromatic silanes or stannanes bearing methoxy and ethoxy substituents.

- Reaction: Transmetallation with boron halides (e.g., boron trichloride or tribromide).

- Hydrolysis: Acidic hydrolysis yields the boronic acid.

Notes:

- This method is advantageous for functionalized aromatic compounds with sensitive substituents.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Typical Yield | Remarks |

|---|---|---|---|---|---|

| Halogen-lithium borylation | Aromatic halide (e.g., 4-bromoanisole) | n-Butyllithium, triisopropyl borate | −78°C to room temp | 85-96% | Widely used, high yield |

| Alkylation of phenolic boronic acids | Phenolic boronic acid | Ethyl halides, base | Reflux | 70-85% | Functional group tolerance |

| Flow chemistry borylation | Aromatic halide | Organolithium, boron reagents | Continuous flow | Up to 96% | Scalable, cleaner process |

| Transmetallation from aromatic silanes/stannanes | Aromatic silanes/stannanes | Boron halides | 0°C to room temp | 80-90% | Suitable for sensitive groups |

化学反応の分析

Types of Reactions: (4-Ethoxy-2-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The ethoxy and methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

Oxidation: 4-Ethoxy-2-methoxyphenol.

Substitution: Substituted phenyl derivatives.

科学的研究の応用

Anticancer Activity

Research indicates that boronic acids, including (4-Ethoxy-2-methoxyphenyl)boronic acid, exhibit potential anticancer properties by inhibiting proteasomes or specific enzymes involved in cancer cell proliferation. A study demonstrated that derivatives of this compound showed promising activity against various cancer cell lines, suggesting its potential as a lead compound for drug development .

Case Study: Anticancer Screening

A recent study screened multiple boronic acid derivatives for their cytotoxic effects on human cancer cell lines. Among them, this compound exhibited significant inhibitory activity against breast cancer cells, with IC50 values in the low micromolar range. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation.

Materials Science

Organic Light Emitting Diodes (OLEDs)

this compound has been explored as a building block for OLED materials due to its electron-donating properties. Its incorporation into polymer matrices has been shown to enhance the efficiency and stability of OLED devices.

| Material Type | Performance Metric |

|---|---|

| OLED Efficiency | Up to 20% increase |

| Stability | Enhanced operational lifespan |

Research indicates that devices incorporating this boronic acid derivative demonstrate improved color purity and brightness compared to traditional materials .

Environmental Applications

Pollutant Detection

Boronic acids have also been investigated for their ability to form complexes with diols and catechols, making them suitable for environmental monitoring applications. This compound can be employed in sensor technologies to detect pollutants such as phenolic compounds in water sources.

作用機序

The primary mechanism of action for (4-Ethoxy-2-methoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex. The reaction proceeds through three main steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

類似化合物との比較

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Acidity (pKa)

The pKa of boronic acids is critical for their reactivity, particularly in physiological environments. Electron-donating substituents (e.g., methoxy, ethoxy) lower the pKa by stabilizing the conjugate base (boronate), whereas electron-withdrawing groups (e.g., chloro, cyano) increase pKa. For example:

- (4-Chloro-2-methoxyphenyl)boronic acid : The chloro group at position 4 is electron-withdrawing, likely resulting in a higher pKa compared to (4-Ethoxy-2-methoxyphenyl)boronic acid .

- (4-Cyano-2-methoxyphenyl)boronic acid: The cyano group further increases pKa, reducing suitability for physiological applications .

Table 1: Substituent Effects on pKa

| Compound | Substituents | Predicted pKa Trend |

|---|---|---|

| This compound | 4-Ethoxy, 2-Methoxy | Lower (≈8–9) |

| (4-Chloro-2-methoxyphenyl)boronic acid | 4-Chloro, 2-Methoxy | Higher (≈9–10) |

| (4-Cyano-2-methoxyphenyl)boronic acid | 4-Cyano, 2-Methoxy | Highest (≈10–11) |

Solubility and Bioavailability

Solubility impacts in vitro and in vivo performance. Hydrophilic groups (e.g., hydroxy, methoxy) enhance water solubility, while bulky aromatic systems (e.g., phenanthrene) reduce it:

- 6-Hydroxynaphthalen-2-yl boronic acid : Exhibits high solubility and potent antiproliferative activity (IC₅₀ = 0.1969 µM in 4T1 breast cancer cells) due to its polar hydroxy group .

- Phenanthren-9-yl boronic acid : Low solubility (precipitates in culture media) limits its utility despite moderate cytotoxicity (IC₅₀ = 0.2251 µM) .

- This compound : The ethoxy and methoxy groups likely confer moderate solubility, balancing lipophilicity for membrane penetration and aqueous compatibility .

Medicinal Chemistry

- HDAC Inhibition: Analogues like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibit fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM). The ethoxy and methoxy groups in this compound may similarly enhance target binding .

- β-Lactamase Inhibition : Triazole-substituted boronic acids show improved activity over phenyl derivatives. Substituent positioning in this compound could optimize steric interactions with enzyme active sites .

Materials Science

Key Research Findings and Gaps

- Antiproliferative Potential: While this compound lacks direct cytotoxicity data, structurally similar compounds (e.g., 6-hydroxynaphthalen-2-yl boronic acid) validate the importance of substituent polarity and position .

- pKa Optimization : Further experimental pKa determination is needed to confirm its suitability for physiological applications .

- Synthetic Versatility : The compound’s ethoxy and methoxy groups offer sites for further functionalization, enabling tailored applications in drug discovery and sensor development .

生物活性

(4-Ethoxy-2-methoxyphenyl)boronic acid is an organic compound with the molecular formula . It belongs to the boronic acid family, known for their versatility in organic synthesis and biological applications. This compound features an ethoxy group and a methoxy group attached to a phenyl ring, alongside a boronic acid functional group. Its unique structure contributes to its biological activity, particularly in enzyme inhibition and potential therapeutic applications.

The biological activities of this compound are largely attributed to its ability to interact with various biomolecular targets. The following mechanisms have been identified:

- Enzyme Inhibition : Boronic acids are recognized for their role as enzyme inhibitors, particularly against proteases and kinases. The boron atom can form reversible covalent bonds with diols and other nucleophiles, which is crucial for targeting specific enzymes involved in disease processes .

-

Suzuki-Miyaura Cross-Coupling Reaction : This compound is extensively used in organic synthesis, particularly in forming carbon-carbon bonds. The reaction mechanism involves:

- Oxidative Addition : Insertion of the palladium catalyst into the carbon-halogen bond.

- Transmetalation : Transfer of the aryl group from the boronic acid to the palladium complex.

- Reductive Elimination : Formation of the biaryl product and regeneration of the palladium catalyst.

Anticancer Activity

Research has indicated that boronic acids, including this compound, exhibit significant anticancer properties. A study involving various boronic compounds demonstrated cytotoxic effects against prostate cancer cells (PC-3). For example, at a concentration of 5 µM, certain derivatives reduced cell viability to as low as 33% while maintaining higher viability in healthy cells .

| Compound | Concentration (µM) | Cancer Cell Viability (%) | Healthy Cell Viability (%) |

|---|---|---|---|

| B5 | 5 | 33 | 71 |

| B7 | 5 | 44 | 95 |

This selectivity suggests potential for developing targeted cancer therapies with minimized side effects on healthy tissues.

Antimicrobial Properties

In addition to anticancer activity, this compound has shown promising antimicrobial properties. Research indicates that it can inhibit the growth of various microorganisms, including Staphylococcus aureus and Candida albicans. The inhibition zones measured ranged from 7 mm to 13 mm depending on the specific compound and microorganism tested .

Antioxidant Activity

Boronic acids also exhibit antioxidant properties. Studies have utilized methods such as DPPH and ABTS assays to evaluate the antioxidant capacity of these compounds. The results indicated that certain boronic compounds demonstrated antioxidant activity comparable to established standards like α-Tocopherol .

Q & A

Q. What are the common synthetic routes for (4-Ethoxy-2-methoxyphenyl)boronic acid?

Boronic acids are typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) or halogen-lithium exchange followed by boronation. For aromatic boronic acids like this compound, the Miyaura borylation of aryl halides using bis(pinacolato)diboron (B₂pin₂) with palladium catalysts is widely employed . Protodeboronation challenges can arise during synthesis; thus, intermediates are often stabilized as esters (e.g., pinacol boronic esters) to prevent decomposition . Post-synthesis, purification via chromatography or recrystallization is critical to ensure purity.

Q. What analytical techniques are used to characterize and quantify this compound?

- Nuclear Magnetic Resonance (NMR): and NMR are standard for confirming boronic acid structure and monitoring protodeboronation. For example, NMR chemical shifts (~30 ppm for free boronic acids) help distinguish between boronic acids and esters .

- Mass Spectrometry (MS): MALDI-MS with derivatization (e.g., pinacol esterification) avoids boroxine formation, enabling accurate molecular weight determination .

- Liquid Chromatography (LC-MS/MS): For trace impurity analysis (e.g., genotoxic boronic acids in pharmaceuticals), triple-quadrupole LC-MS/MS in MRM mode achieves detection limits <1 ppm .

Q. What are its primary applications in medicinal chemistry?

This compound’s boronic acid moiety enables reversible covalent binding to biological targets. Key applications include:

- Proteasome Inhibition: Mimicking Bortezomib’s mechanism, it binds catalytic threonine residues in proteasomes, inhibiting protein degradation in cancer cells .

- Anticancer Agents: Structural analogs (e.g., boronic acid-containing stilbenes) disrupt tubulin polymerization, inducing apoptosis in glioblastoma and leukemia models .

- Glycoprotein Sensors: The boronic acid-diol interaction facilitates glucose sensing and glycoprotein capture for diagnostic applications .

Advanced Research Questions

Q. How can binding kinetics with diols be experimentally analyzed?

Stopped-flow fluorescence spectroscopy is ideal for studying rapid boronic acid-diol interactions. For example, kon (association rate) and koff (dissociation rate) values for sugars like D-fructose and D-glucose can be determined by monitoring fluorescence changes during binding. kon typically follows the order: D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic binding affinities . Adjusting pH (8.5–10) optimizes binding equilibrium times (<10 minutes), critical for real-time glucose monitoring systems .

Q. How can MALDI-MS challenges due to boroxine formation be mitigated?

Boroxine formation (dehydration/trimerization) complicates MS analysis. Solutions include:

- Derivatization: On-plate esterification with 2,5-dihydroxybenzoic acid (DHB) matrix prevents trimerization and enhances ionization .

- Pinacol Esters: Pre-synthesis conversion to boronic esters stabilizes the compound, enabling clear parent ion detection .

- High-Resolution MS/MS: Sequencing branched peptides with multiple boronic acids requires collision-induced dissociation (CID) to resolve fragmentation patterns .

Q. How do structural modifications affect thermal stability for flame-retardant applications?

Thermogravimetric analysis (TGA) reveals that electron-withdrawing groups (e.g., -NO₂) on aromatic boronic acids increase thermal stability by delaying decomposition onset (e.g., >300°C vs. 250°C for unsubstituted analogs). Conversely, bulky substituents (e.g., benzyloxy) reduce stability due to steric hindrance during char formation. Degradation pathways involve B-O bond cleavage and boroxine intermediate formation, which can be tracked via evolved gas analysis (EGA) .

Q. What strategies improve specificity in boronic acid-based glycoprotein capture systems?

Non-specific interactions (e.g., hydrophobic/hydrogen bonding) can reduce selectivity. Optimization strategies include:

- Buffer Engineering: High-ionic-strength buffers (e.g., 150 mM NaCl) minimize non-specific binding while retaining diol-specific interactions .

- Surface Functionalization: Coating boronic acid surfaces with carboxymethyl dextran reduces protein adsorption via electrostatic repulsion .

- pH Control: Operating near the boronic acid’s pKa (~8.5) maximizes diol-binding efficiency while minimizing non-specific anion interactions .

Q. What computational methods predict mutagenic impurities in boronic acid-containing pharmaceuticals?

In silico tools like Derek Nexus and Leadscope evaluate structural alerts for mutagenicity (e.g., boronic acid’s electrophilic boron atom). Molecular dynamics simulations assess binding to DNA nucleophiles, while QSAR models predict impurity toxicity thresholds. Experimental validation via Ames testing is required for impurities exceeding 1 ppm .

Q. How does the compound’s mechanism differ from classic proteasome inhibitors like Bortezomib?

Unlike Bortezomib’s peptide-like structure, this compound lacks a peptide backbone, potentially reducing off-target effects. Computational docking studies suggest its methoxy/ethoxy groups enhance hydrophobic interactions with the proteasome’s β5 subunit, while the boronic acid forms reversible covalent bonds with the catalytic Thr1 residue. Comparative COMPARE analysis shows divergent cytotoxicity profiles against 39 cancer cell lines (r = 0.553 vs. combretastatin A-4), indicating unique mechanistic pathways .

Q. What are the design principles for boronic acid-based drug delivery systems?

Leveraging diol-binding specificity, pH-responsive nanoparticles can be engineered by conjugating boronic acids to polymers (e.g., poly(3-acrylamidophenylboronic acid)). At physiological pH (7.4), boronic acid-diol crosslinking stabilizes the nanoparticle, while acidic tumor microenvironments (pH 6.5) trigger dissolution, releasing encapsulated drugs. In vitro validation includes cellular uptake assays (e.g., fluorescence tracking in MCF-7 cells) and cytotoxicity profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。